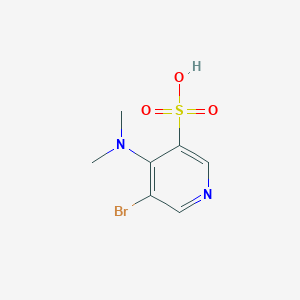![molecular formula C26H26F6N2O4 B11823088 Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)
Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is a chemical compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE typically involves the reaction of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves the following steps:
- Dissolution of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE in an appropriate solvent.
- Addition of oxalic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and intermediates.
Biology: The compound is employed in biochemical studies to investigate its effects on biological systems.
Medicine: Research on its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(TRIFLUOROMETHYL)BENZYL BROMIDE: A related compound with similar structural features but different reactivity.
4-(TRIFLUOROMETHYL)BENZYL ALCOHOL: Another similar compound used in organic synthesis.
Uniqueness
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C26H26F6N2O4 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate |
InChI |
InChI=1S/C26H26F6N2O4/c27-25(28,29)21-5-1-17(2-6-21)13-19-9-11-33(15-19)37-23(35)24(36)38-34-12-10-20(16-34)14-18-3-7-22(8-4-18)26(30,31)32/h1-8,19-20H,9-16H2 |
Clave InChI |
CAPSFRSRYJQZAN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CC2=CC=C(C=C2)C(F)(F)F)OC(=O)C(=O)ON3CCC(C3)CC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


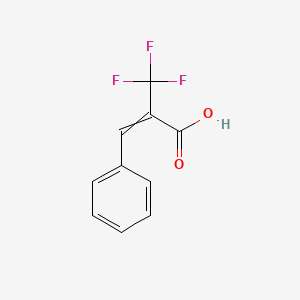
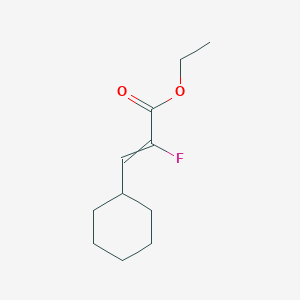
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
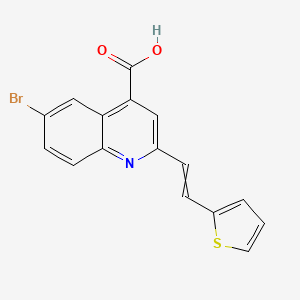

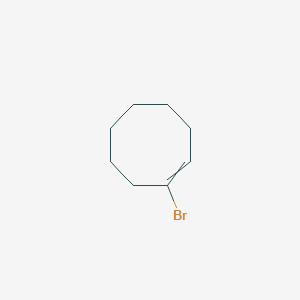
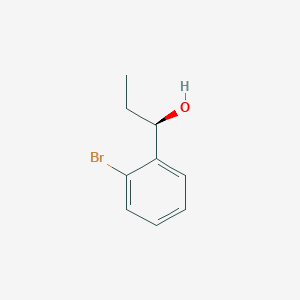


![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)
